molecular formula C13H18N2 B136922 5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole CAS No. 128740-12-5

5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole

Cat. No.: B136922
CAS No.: 128740-12-5
M. Wt: 202.3 g/mol
InChI Key: HSZHVFDKBROTBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole (CAS 128740-12-5) is a bicyclic amine compound with the molecular formula C 13 H 18 N 2 and a molecular weight of 202.30 g/mol [ ]. This chemical scaffold is recognized in medicinal chemistry as a potent bioisostere for piperazine, frequently employed to enhance drug-like properties and refine pharmacokinetic profiles in lead optimization [ ]. The octahydropyrrolo[3,4-c]pyrrole core, a closely related structure, has demonstrated significant research value as a key structural component in the development of negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 1 (mGlu1), a target for various CNS disorders [ ]. Furthermore, derivatives of this scaffold are investigated as histamine-3 (H3) receptor ligands, highlighting its versatility in targeting GPCRs [ ]. Its utility is further evidenced by its application in programs targeting a range of other central nervous system (CNS) targets, including the muscarinic acetylcholine receptor M1, the orexin receptor, and the α7 nicotinic acetylcholine receptor [ ]. This product is offered for research applications and is strictly for laboratory use only . It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-benzyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-4-11(5-3-1)8-15-9-12-6-7-14-13(12)10-15/h1-5,12-14H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZHVFDKBROTBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2C1CN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50567794
Record name 5-Benzyloctahydropyrrolo[3,4-b]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128740-12-5
Record name 5-Benzyloctahydropyrrolo[3,4-b]pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Lithium Aluminium Hydride (LiAlH₄) Reduction of Pyrrolo[3,4-b]Pyrrole Diones

The most widely reported method involves reducing 5-benzyl-octahydropyrrolo[3,4-b]pyrrole-4,6-dione (CAS 128740-11-4) using lithium aluminium hydride in tetrahydrofuran (THF). This single-step process proceeds via nucleophilic attack on the carbonyl groups, yielding the target amine in 98% yield after refluxing for 1 hour. Critical parameters include:

  • Solvent : Anhydrous THF to prevent side reactions with moisture.

  • Stoichiometry : 3 equivalents of LiAlH₄ relative to the dione substrate.

  • Workup : Quenching with sodium sulfate decahydrate (Na₂SO₄·10H₂O) to safely decompose excess hydride, followed by ethyl acetate extraction.

This method’s efficiency is attributed to LiAlH₄’s strong reducing capacity, though its pyrophoric nature necessitates stringent safety protocols.

Sodium Borohydride (NaBH₄) Reductive Amination

Alternative approaches employ sodium borohydride in toluene, often with iodine or acetic acid as activators. For instance, reacting 6-benzyl-octahydro-pyrrolo[3,4-b]pyridine-5,7-diketone with NaBH₄ and iodine at 60°C for 3–5 hours achieves 76–85% yields . The mechanism involves imine intermediate formation, followed by borohydride reduction. Key advantages include:

  • Safety : NaBH₄ is less hazardous than LiAlH₄.

  • Scalability : Toluene’s high boiling point (110°C) facilitates large-scale reactions.

  • Cost : NaBH₄ is cheaper and more readily available than LiAlH₄.

However, this method requires longer reaction times and produces slightly lower purity (98.1–98.5% HPLC).

Comparative Analysis of Synthetic Methods

Parameter LiAlH₄ Method NaBH₄ Method
Yield98%76–85%
Reaction Time1 hour3–5 hours
Purity (HPLC)>99%98.1–98.5%
Safety ConsiderationsPyrophoric reagentNon-pyrophoric
SolventTHFToluene
Typical ScaleLaboratory (mg–g)Pilot plant (100g–kg)

Chiral Resolution of Enantiomers

The 6-benzyl-octahydro-pyrrolo[3,4-b]pyridine intermediate exists as a racemic mixture, necessitating chiral resolution for pharmaceutical applications. The patent CN102964346A details a resolution process using L-(+)-tartaric acid in butanol:

  • Salt Formation : Reacting the racemic amine with L-(+)-tartaric acid forms diastereomeric salts.

  • Crystallization : Selective crystallization isolates the (S,S)-enantiomer with >99.2% enantiomeric excess (ee).

  • Neutralization : Treating the tartrate salt with sodium hydroxide liberates the free base.

This method’s success relies on the differential solubility of diastereomers in polar solvents like butanol.

Optimization Studies and Industrial Adaptations

Catalyst Loading in Hydrogenation Steps

Early-stage intermediates like 6-benzyl-pyrrolo[3,4-b]pyridine-5,7-diketone are synthesized via hydrogenation using 5–10% palladium on carbon (Pd/C) . Optimal conditions include:

  • Pressure : 2–4 MPa H₂.

  • Temperature : 20–40°C.

  • Solvent : Aqueous acetic acid or methanol.

Reducing catalyst loading below 1:100 (Pd/C:substrate mass ratio) decreases reaction rates, while exceeding 1:10 risks over-reduction.

Solvent Effects on Reductive Amination

Substituting toluene with tetrahydrofuran in NaBH₄ reductions lowers yields by 15–20%, likely due to THF’s coordination with borohydride, reducing its reactivity. Conversely, dioxane enhances reaction rates but complicates solvent removal.

Industrial-Scale Production Considerations

Large-scale synthesis (≥100 kg) prioritizes:

  • Cost Efficiency : NaBH₄ is preferred over LiAlH₄ despite lower yields.

  • Safety : Continuous flow reactors minimize risks associated with exothermic reductions.

  • Purification : Centrifugal partition chromatography (CPC) replaces column chromatography for higher throughput .

Chemical Reactions Analysis

5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl derivatives, while reduction could result in the formation of more saturated compounds .

Scientific Research Applications

Chemical Applications

Building Block in Synthesis

  • 5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole serves as a crucial building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions such as oxidation, reduction, and nucleophilic substitution. These reactions can lead to the development of derivatives with enhanced properties and functionalities .

Catalysis

  • In industrial applications, this compound may act as a catalyst in chemical reactions, facilitating the synthesis of other important compounds. Its ability to stabilize reaction intermediates can improve yields and selectivity in synthetic processes .

Biological Applications

Enzyme Interaction Studies

  • Research has indicated that this compound interacts with specific enzymes and receptors. Such interactions are critical for understanding its pharmacological potential and mechanisms of action. Studies have focused on its binding affinity to various biological targets, which is essential for drug development .

Therapeutic Potential

  • The compound is being investigated for its potential therapeutic uses, particularly in treating neurological disorders. It has shown promise as a histamine H3 receptor ligand, which could be beneficial in managing conditions like Alzheimer's disease, depression, and obesity . The ongoing research aims to elucidate its role in modulating neurotransmitter systems and its effects on cognitive functions.

Medicinal Chemistry

Drug Development

  • The unique properties of this compound make it a candidate for drug development. Its derivatives are being explored for their efficacy against various diseases, including metabolic disorders and psychiatric conditions . The compound's structural similarities with other biologically active molecules enhance its potential as a lead compound in medicinal chemistry.

Pharmacokinetics and Pharmacodynamics

  • Understanding the pharmacokinetics (how the drug is absorbed, distributed, metabolized, and excreted) and pharmacodynamics (the effects of the drug on the body) of this compound is crucial for assessing its viability as a therapeutic agent. Research efforts are directed towards determining its bioavailability and therapeutic window .

Industrial Applications

Material Science

  • In material science, this compound may be utilized in the development of new materials with specific properties suitable for applications in electronics or coatings. Its unique chemical structure allows for modifications that can enhance material performance .

Potential Use in Optoelectronics

  • The compound's derivatives have been explored for use in optoelectronic devices due to their electronic properties. Research into their application as pigments or functional materials is ongoing .

Summary Table of Applications

Application Area Description
Chemical Synthesis Building block for complex molecule synthesis; acts as a catalyst
Biology Studies on enzyme interactions; potential therapeutic uses
Medicinal Chemistry Drug development; understanding pharmacokinetics and pharmacodynamics
Industrial Development of new materials; potential use in optoelectronics

Mechanism of Action

The mechanism of action of 5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular pathways and biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS) Molecular Formula Substituents/Ring System Purity (%) Key Properties/Applications References
This compound (128740-12-5) C₁₂H₁₆N₂ Benzyl at 5-position; [3,4-b] ring 95–97 Pharmaceutical intermediate, rigid scaffold
2-Benzyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride (920531-62-0) C₁₂H₁₈Cl₂N₂ Benzyl at 2-position; [3,4-c] ring; HCl salt 95 Enhanced water solubility due to HCl salt; receptor modulation
1-Benzyloctahydropyrrolo[3,4-b]pyrrole (132414-50-7) C₁₂H₁₆N₂ Benzyl at 1-position; [3,4-b] ring N/A Altered binding affinity in receptor studies
(3aR,6aR)-rel-1-Benzyloctahydropyrrolo[3,4-b]pyrrole (370879-92-8) C₁₂H₁₆N₂ Stereospecific benzyl substitution; [3,4-b] ring N/A Chiral catalyst in asymmetric synthesis
Cis-Benzyl 5-Oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate (1445950-86-6) C₁₄H₁₆N₂O₃ Oxo group at 5-position; ester functionality N/A Potential protease inhibitor; modified pharmacokinetics

Key Differentiators

Substituent Position and Ring Fusion :

  • The [3,4-b] pyrrolo-pyrrolidine system in this compound contrasts with [3,4-c] (QK-3244) and [3,2-b] (CAS: 1445950-86-6) fused rings. These variations alter steric and electronic profiles, impacting ligand-receptor interactions .
  • The 5-benzyl substitution in the target compound distinguishes it from 1-benzyl (CAS: 132414-50-7) and 2-benzyl (QK-3244) analogues, which exhibit divergent biological activities due to positional effects on nitrogen lone-pair accessibility .

Stereochemistry :

  • The (3aR,6aR)-rel-configuration (CAS: 370879-92-8) introduces chirality, enabling enantioselective catalysis, whereas the parent compound lacks defined stereochemical data in commercial sources .

Functional Modifications :

  • Derivatives like the HCl salt (QJ-5122) improve aqueous solubility, critical for in vivo applications, while the oxo group in CAS: 1445950-86-6 introduces hydrogen-bonding capacity for enzyme inhibition .

Synthetic Utility :

  • This compound’s unmodified amine group allows direct functionalization, whereas carboxylate or cyclopropyl-substituted analogues (e.g., CAS: 2098005-06-0) require specialized coupling strategies .

Biological Activity

5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis routes, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C15_{15}H18_{18}N2_2 and a molecular weight of approximately 202.30 g/mol. The compound features a benzyl group at the fifth position of the octahydropyrrolo structure, which contributes to its distinct chemical properties and potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. These interactions can influence cellular pathways and biological processes. Research indicates that the compound may act as a modulator for certain G-protein coupled receptors (GPCRs), which are critical in various physiological responses .

Antitumor Activity

Studies have shown that derivatives of octahydropyrrolo compounds exhibit significant antitumor properties. For instance, research on related pyrrolo compounds has indicated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that this compound could potentially inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .

Neuroactive Properties

There is growing interest in the neuroactive properties of pyrrolo derivatives. Compounds similar to this compound have been investigated for their effects on the central nervous system (CNS). Some studies suggest that these compounds may function as negative allosteric modulators of metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders . This modulation could lead to therapeutic applications in treating conditions such as anxiety and depression.

Antimicrobial Activity

Research into the antimicrobial properties of pyrrole derivatives has revealed promising results. Compounds within this class have shown activity against a range of pathogens, including bacteria and fungi. The specific mechanisms often involve disruption of microbial cell membranes or inhibition of essential biochemical pathways .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Cyclization Reactions : A common synthetic route involves the cyclization of N-arylbromomaleimides with aminocrotonic acid esters. This method allows for the formation of polyfunctional derivatives with diverse biological activities.
  • Functional Group Modifications : Various functional groups can be introduced to enhance the biological activity or alter pharmacokinetic properties of the compound.

Case Study 1: Antitumor Efficacy

In a study examining the cytotoxic effects on cancer cell lines, this compound demonstrated significant dose-dependent inhibition of cell viability in MCF-7 breast cancer cells. Treatment with concentrations up to 400 μM resulted in over 70% reduction in cell viability after 48 hours, indicating its potential as an anticancer agent .

Case Study 2: Neuropharmacological Effects

Research investigating the effects on mGluR modulation showed that derivatives similar to this compound exhibited enhanced binding affinity compared to traditional piperazine-based compounds. This suggests that modifications in the pyrrolo structure can lead to improved neuropharmacological profiles and therapeutic potential for CNS disorders .

Q & A

Q. What are the established synthetic routes for 5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: The synthesis of bicyclic pyrrolidine derivatives like this compound typically involves cyclization or multicomponent reactions. For example, analogous compounds (e.g., pyrrolo[3,4-b]pyridin-5-ones) have been synthesized via Ugi–Zhu reactions using α-isocyanoacetamides and aldehydes, followed by acid-mediated cyclization . Key optimization steps include:

  • Temperature control : Cyclization reactions often require precise temperature gradients (e.g., 0°C to room temperature) to avoid side products.
  • Catalyst screening : Base-assisted cyclization (e.g., KOH/EtOH) may improve yields, as seen in related pyrrol-2-one syntheses .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/benzene) is critical for isolating pure products .

Table 1: Comparison of Synthetic Methods for Analogous Compounds

Reaction TypeYield (%)Purity (HPLC)Key Reference
Base-assisted cyclization65–88>95%
Ugi–Zhu multicomponent50–75>90%

Q. How can researchers confirm the structural identity and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Acquire ¹H and ¹³C NMR spectra in deuterated solvents (e.g., CDCl₃ or DMSO-d₆). Compare chemical shifts with analogous bicyclic pyrrolidines (e.g., δ 2.5–3.5 ppm for bridgehead protons) .
  • HRMS : Validate molecular ion peaks ([M+H]⁺) with theoretical m/z values (e.g., C₁₃H₁₆N₂: 200.1313). Discrepancies >5 ppm suggest impurities .
  • FTIR : Look for characteristic absorptions (e.g., N–H stretches at ~3300 cm⁻¹, C–N at ~1250 cm⁻¹) .

Note : Cross-validate data with computational tools (e.g., DFT for NMR prediction) if reference spectra are unavailable.

Q. What are the known physicochemical properties of this compound, and how can missing data be addressed?

Methodological Answer: Current SDS data lack critical properties (melting point, solubility, stability) . To address gaps:

  • Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min under nitrogen.
  • Solubility : Perform shake-flask experiments in solvents (water, DMSO, ethanol) at 25°C, followed by HPLC quantification .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for degradation products .

Advanced Research Questions

Q. How should researchers design toxicity studies given the lack of ecotoxicological data for this compound?

Methodological Answer:

  • In vitro assays : Start with cell viability assays (e.g., MTT on HEK293 or HepG2 cells) at 1–100 µM concentrations .
  • Ames test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100 .
  • Ecotoxicity : Use Daphnia magna acute toxicity tests (48h LC₅₀) if environmental exposure is possible .

Key Consideration : Compare toxicity profiles with structurally similar compounds (e.g., 6-Benzyl-octahydropyrrolo[3,4-b]pyridine) to infer potential risks .

Q. How can contradictory data in synthesis yields or spectral interpretations be resolved?

Methodological Answer:

  • Reproduce conditions : Ensure identical reagents, catalysts, and equipment (e.g., anhydrous solvents, Schlenk lines for air-sensitive steps) .
  • Purity validation : Re-analyze disputed batches via GC-MS or elemental analysis to rule out impurities .
  • Collaborative verification : Share samples with independent labs for NMR/HRMS cross-validation .

Example : Discrepancies in ¹³C NMR shifts may arise from solvent effects or tautomerism; test multiple solvents (CDCl₃ vs. DMSO-d₆) .

Q. What strategies are effective for modifying the core structure to enhance pharmacological activity?

Methodological Answer:

  • Scaffold diversification : Introduce substituents at the benzyl group (e.g., electron-withdrawing halogens) to modulate bioavailability .
  • Ring functionalization : Replace the pyrrolidine ring with pyridine (as in 6-Benzyl-octahydropyrrolo[3,4-b]pyridine) to alter binding affinity .
  • Stereochemical control : Use chiral catalysts to synthesize enantiopure variants for target selectivity studies .

Table 2: Structural Modifications and Observed Effects in Analogues

ModificationPharmacological ImpactReference
4-Chloro-benzylIncreased metabolic stability
Pyridine substitutionEnhanced kinase inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.